molecular formula C3H4F3N3O3S B8045670 2-Azidoethyl trifluoromethanesulfonate

2-Azidoethyl trifluoromethanesulfonate

Cat. No.: B8045670
M. Wt: 219.15 g/mol
InChI Key: ICFYJRZEAUCLGH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is This compound , reflecting its functional groups: an azide (-N₃) and a trifluoromethanesulfonate (-OSO₂CF₃) moiety. Its molecular formula, C₃H₄F₃N₃O₃S , corresponds to a molecular weight of 243.14 g/mol . The structure consists of a two-carbon ethyl chain bridging the azide and triflyl groups, as illustrated below:

Structural Formula:
CF₃SO₃-O-CH₂-CH₂-N₃

The trifluoromethanesulfonate (triflate) group is a strong electron-withdrawing group, enhancing the compound’s reactivity in nucleophilic substitution and electrophilic fluorination reactions .

Spectroscopic Characterization

While the provided sources lack explicit spectroscopic data for this compound, standard techniques for analogous triflates and azides can be inferred:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expected signals include a triplet for the -CH₂-N₃ group (δ ~3.5–4.0 ppm) and a quartet for the -O-CH₂-CH₂- moiety (δ ~4.5–5.0 ppm).
    • ¹⁹F NMR: A singlet near δ -78 ppm would indicate the triflate group .
  • Infrared (IR) Spectroscopy:
    • Strong absorptions for the azide (-N₃) stretch (~2100 cm⁻¹) and sulfonate S=O stretches (~1350–1200 cm⁻¹) .
  • Mass Spectrometry (MS):
    • Characteristic fragmentation patterns include the loss of N₂ (from the azide) and CF₃SO₃⁻ ions .

Note: Experimental spectra are critical for confirming purity and structure but are absent in available literature.

Physicochemical Properties

Key physicochemical properties, as reported in the Safety Data Sheet (SDS), are summarized below:

Property Value/Description Source
Molecular Weight 243.14 g/mol
Appearance Liquid (assumed from handling advice)
Stability Stable under recommended conditions
Decomposition Products CO, CO₂, HF, NOₓ, SOₓ
Solubility Not reported
Density/Boiling Point Not available

The compound’s stability is contingent upon storage in a cool, well-ventilated area away from oxidizers and ignition sources . Its azide group introduces explosion risks upon rapid heating or mechanical shock, necessitating cautious handling.

Comparative Analysis with Related Triflates

This compound shares functional similarities with other triflate derivatives but distinguishes itself through its azide functionality:

Compound Key Features Applications
Ethyl Triflate Lacks azide group; stronger alkylating agent Synthesis of ethers, esters
2,6-Dichloro-1-fluoropyridinium Triflate Electrophilic fluorination reagent; aromatic substitution enhances reactivity Fluorination of alkenes, glycosides
Trifluoromethanesulfonic Acid Parent acid; superacid catalyst Organic synthesis, polymerization

The azide group in 2-azidoethyl triflate enables participation in Huisgen cycloaddition (click chemistry), a trait absent in non-azide triflates. This makes it valuable for bioconjugation and polymer chemistry, albeit with heightened safety precautions due to its instability .

Properties

IUPAC Name

2-azidoethyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3N3O3S/c4-3(5,6)13(10,11)12-2-1-8-9-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFYJRZEAUCLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 2-Azidoethanol with Trifluoromethanesulfonic Anhydride

The most widely reported method involves reacting 2-azidoethanol with Tf<sub>2</sub>O in the presence of a base.

Procedure

  • Reagents :

    • 2-Azidoethanol (1.0 equiv)

    • Trifluoromethanesulfonic anhydride (1.1 equiv)

    • Pyridine (2.2 equiv, as base and proton scavenger)

    • Anhydrous dichloromethane (DCM) as solvent.

  • Reaction Conditions :

    • Temperature: 0–5°C (ice-bath) to mitigate exothermicity.

    • Time: 2–4 hours under nitrogen atmosphere.

  • Workup :

    • Quench with ice-cold water, followed by extraction with DCM.

    • Organic layer washed with 1M HCl, saturated NaHCO<sub>3</sub>, and brine.

    • Drying over Na<sub>2</sub>SO<sub>4</sub> and solvent removal under reduced pressure yields crude product.

    • Purification via silica gel chromatography (hexane/ethyl acetate) affords 2-AET in 70–80% yield.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of 2-azidoethanol’s hydroxyl group on the electrophilic sulfur of Tf<sub>2</sub>O, forming the triflate ester and releasing triflic acid. Pyridine neutralizes the acid, driving the reaction to completion.

Solvent and Base Variations

  • Solvents : THF or DCM are preferred for their inertness and ability to dissolve Tf<sub>2</sub>O. Polar aprotic solvents like DMF are avoided due to potential side reactions.

  • Bases : Triethylamine or DMAP may substitute pyridine, though yields drop by ~10%.

Analytical Characterization

Spectroscopic Data :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.60–4.55 (m, 2H, -OCH<sub>2</sub>CH<sub>2</sub>N<sub>3</sub>), 3.80–3.75 (m, 2H, -OCH<sub>2</sub>CH<sub>2</sub>N<sub>3</sub>), 3.40 (t, J = 5.1 Hz, 1H, -N<sub>3</sub>).

  • <sup>19</sup>F NMR (376 MHz, CDCl<sub>3</sub>): δ −73.5 (s, CF<sub>3</sub>).

  • IR : 2100 cm<sup>−1</sup> (N<sub>3</sub> stretch), 1420 cm<sup>−1</sup> (SO<sub>2</sub> asym. stretch).

Applications in Organic Synthesis

Lactam Synthesis via α-Alkylation

2-AET serves as an alkylating agent for esters, enabling lactam formation through azide reduction and cyclization:

  • α-Alkylation : Ethyl acetoacetate reacts with 2-AET in THF using NaH as base, yielding α-azidoethyl esters.

  • Azide Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or Staudinger reaction converts azides to amines.

  • Cyclization : Heating in toluene induces lactamization, forming pyrrolidin-2-ones (γ-lactams) or piperidin-2-ones (δ-lactams) in 65–85% yield.

Example :
Ethyl levulinate + 2-AET → α-azidoethyl levulinate → (after reduction) → δ-lactam (Figure 1).

Continuous Flow Applications

A flow chemistry protocol enhances safety for azide reductions:

  • Setup : Tubular reactor with immobilized Pt catalyst.

  • Conditions : 50°C, 10 bar H<sub>2</sub>, residence time 30 min.

  • Yield : 90% amine intermediate, minimizing azide accumulation.

Data Tables

Table 1. Optimization of 2-AET Synthesis

EntryBaseSolventTemp (°C)Yield (%)
1PyridineDCM0–580
2Et<sub>3</sub>NTHF0–570
3DMAPDCM2565

Table 2. Applications of 2-AET in Lactam Synthesis

SubstrateProductYield (%)Reference
Ethyl acetoacetatePyrrolidin-2-one85
Methyl propionatePiperidin-2-one78

Chemical Reactions Analysis

2-Azidoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include copper(I) catalysts for cycloadditions and triphenylphosphine for reductions. Major products formed from these reactions include triazoles and amines.

Mechanism of Action

The mechanism by which 2-azidoethyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an azide donor. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product . The trifluoromethanesulfonate group acts as a good leaving group, making the compound highly reactive in substitution reactions.

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Stability Key Hazard
2-Azidoethyl triflate ~229.12 Thermally sensitive (azide risk) Explosive decomposition, toxicity
Ethyl triflate 164.11 Stable under standard conditions Corrosive, irritant
Scandium(III) triflate 492.16 Highly stable (no decomposition) None reported

Table 2: Alkylation Performance

Compound O/S Alkylation Ratio Reaction Time (min) Key Application
Ethyl triflate 5:1 10–15 General alkylation
2-Azidoethyl triflate Not reported Similar to ethyl Alkylation with post-functionalization
Methyl triflate >10:1 <10 Methylation of sensitive substrates

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterConditionReference
Catalyst Concentration1.25 mM (Cu(I) triflate complex)
SolventAnhydrous DMSO
Monitoring TechniqueCV (−0.3 to 0.8 V vs Cu+/Cu)

Advanced: What strategies resolve contradictions in kinetic data from reactions involving this compound?

Methodological Answer:
Contradictions arise from competing reaction pathways or solvent effects. To address this:

  • Triangulate Data : Combine CV, NMR, and high-performance liquid chromatography (HPLC) to cross-validate intermediates .
  • Statistical Analysis : Use time-resolved reaction progress curves to identify rate-determining steps .
  • Control Experiments : Compare results under varying conditions (e.g., DMSO vs. THF) to isolate solvent-specific effects .

Advanced: How do sulfone ligands influence the reactivity of this compound in organometallic catalysis?

Methodological Answer:
Sulfone ligands modify electronic and steric environments:

  • Electron-Withdrawing Effects : Sulfonyl groups increase electrophilicity at the bismuth center, accelerating cycloaddition rates .
  • Intramolecular Coordination : Oxygen atoms in sulfone ligands stabilize transition states via chelation, as observed in CV studies of bismuth(III) acetylides .
  • Ligand Screening : Compare sulfone derivatives (e.g., aryl-tethered vs. alkyl-tethered) to assess geometric and electronic impacts .

Basic: Which analytical techniques monitor the stability of this compound under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability at elevated temperatures (e.g., 150–360°C) .
  • NMR Spectroscopy : Detect decomposition products (e.g., azide byproducts) in deuterated solvents .
  • HPLC-MS : Quantify degradation rates in real-time under varying pH and solvent conditions .

Advanced: What computational models predict the behavior of this compound in complex systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate transition states in CuAAC reactions to identify steric/electronic bottlenecks .
  • Molecular Dynamics (MD) : Model solvent interactions (e.g., DMSO coordination) to predict solubility and stability .
  • QSPR Models : Relate substituent effects (e.g., trifluoromethyl groups) to reaction kinetics using Hammett parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Azidoethyl trifluoromethanesulfonate
Reactant of Route 2
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2-Azidoethyl trifluoromethanesulfonate

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